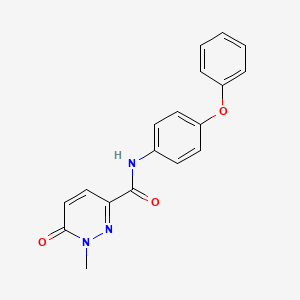

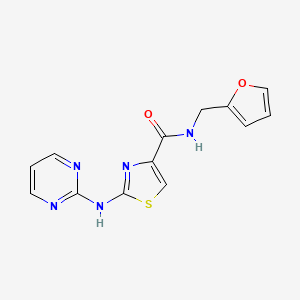

![molecular formula C12H15N3S B2985087 6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine CAS No. 1496143-70-4](/img/structure/B2985087.png)

6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 1496143-70-4 . It has a molecular weight of 233.34 . The IUPAC name for this compound is N-[(2-amino-1,3-benzothiazol-6-yl)methyl]-N-cyclopropyl-N-methylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3S/c1-15(9-3-4-9)7-8-2-5-10-11(6-8)16-12(13)14-10/h2,5-6,9H,3-4,7H2,1H3,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Benzothiazole derivatives have been explored for their utility in the synthesis of complex molecules. For instance, N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides have been used in the synthesis of hindered peptides, such as the cyclosporin 8-11 tetrapeptide subunit, showcasing efficient coupling and methylation steps that allow for purification without chromatography (Vedejs & Kongkittingam, 2000). This demonstrates the role of benzothiazole derivatives in facilitating complex peptide synthesis through improved synthesis routes.

Antitumor and Anticancer Applications

Benzothiazole derivatives have shown significant potential in antitumor applications. A notable example includes the study of novel 2-(4-aminophenyl)benzothiazoles that possess selective and potent antitumor properties in vitro and in vivo, with specific applications in overcoming limitations posed by drug lipophilicity through amino acid conjugation, enhancing water solubility, and potentially suitable for clinical evaluation (Bradshaw et al., 2002). Another study synthesized benzothiazole derivatives as potent antitumor agents, demonstrating excellent in vivo inhibitory effects on tumor growth, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yoshida et al., 2005).

Other Biological Properties

Benzothiazole derivatives have also been evaluated for various biological activities beyond their antitumor potential. For example, the synthesis and in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its 2-substituted derivatives have been explored, with many compounds exhibiting remarkable activity against different cancer cell lines (Waghmare et al., 2013). These findings suggest a broad spectrum of biological activities that benzothiazole derivatives could offer, from antitumor properties to other potential therapeutic applications.

Safety and Hazards

Eigenschaften

IUPAC Name |

6-[[cyclopropyl(methyl)amino]methyl]-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-15(9-3-4-9)7-8-2-5-10-11(6-8)16-12(13)14-10/h2,5-6,9H,3-4,7H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIUOXXBMPVLOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=C(C=C1)N=C(S2)N)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol](/img/structure/B2985004.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2985009.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985014.png)

![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2985015.png)

![N-(4-chlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2985016.png)

![Benzyl[3-(dimethylamino)propyl]amine dihydrochloride](/img/no-structure.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B2985021.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinecarbonothioyl)acetamide](/img/structure/B2985027.png)